

Ofirnoflast: A NEK7-Targeted Inhibitor for NLRP3 Inflammasome Modulation

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ofirnoflast (formerly HT-6184) is a first-in-class, orally bioavailable small molecule that acts as a targeted inhibitor of NIMA-related kinase 7 (NEK7). By engaging an allosteric site on NEK7, **Ofirnoflast** disrupts the crucial interaction between NEK7 and the NOD-like receptor family pyrin domain-containing 3 (NLRP3), a key step in the activation of the NLRP3 inflammasome. This inhibitory action prevents the downstream cascade of inflammatory events, including the formation of the apoptosis-associated speck-like protein containing a CARD (ASC) speck, the release of pro-inflammatory cytokines IL-1 β and IL-18, and the induction of pyroptotic cell death. This technical guide provides a comprehensive overview of **Ofirnoflast**, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols relevant to its characterization.

Introduction: The Role of NEK7 in NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multiprotein complex that plays a central role in the innate immune system's response to a wide range of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[1] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, including cryopyrinassociated periodic syndromes (CAPS), gout, and neuroinflammatory disorders.[2]



The activation of the NLRP3 inflammasome is a tightly regulated two-step process:

- Priming (Signal 1): This step is typically initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), leading to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB signaling pathway.[3]
- Activation (Signal 2): A diverse array of stimuli, such as ATP, pore-forming toxins, and crystalline substances, triggers the assembly and activation of the inflammasome complex.
 [4]

NEK7 has been identified as an essential component for NLRP3 inflammasome activation.[3] [5] Its role, however, is independent of its kinase activity and is instead reliant on its function as a scaffolding protein.[3] Downstream of potassium efflux, NEK7 directly binds to the leucinerich repeat (LRR) domain of NLRP3, facilitating the oligomerization of the NLRP3 inflammasome complex.[4][5] This NEK7-NLRP3 interaction is a critical checkpoint for inflammasome assembly and subsequent downstream signaling.

Ofirnoflast: Mechanism of Action

Ofirnoflast is a novel, orally bioavailable allosteric inhibitor of NEK7.[1][6][7] It is designed to specifically interrupt the inflammatory cascade by preventing the formation and promoting the disassembly of the NLRP3 inflammasome complex.[7]

Key aspects of **Ofirnoflast**'s mechanism of action include:

- Allosteric Binding: Ofirnoflast engages an allosteric site adjacent to the ATP-binding pocket
 of NEK7.[1][6] This binding induces a unique conformational change in NEK7, stabilizing it in
 a state that is incompatible with NLRP3 binding.[1][6]
- Disruption of NEK7-NLRP3 Interaction: By altering the conformation of NEK7, **Ofirnoflast** effectively blocks its scaffolding function, preventing the crucial interaction with NLRP3 that is required for inflammasome assembly.[1][6]
- Upstream Inhibition: **Ofirnoflast** acts upstream of caspase-1 activation, ASC speck formation, pyroptosis, and the release of mature IL-1β and IL-18.[1][6]





This targeted approach offers a potential therapeutic advantage over broader anti-inflammatory agents by specifically targeting a key node in the inflammatory pathway.[1]

Quantitative Efficacy Data

While specific IC50 values for **Ofirnoflast** are not yet publicly available in the provided search results, preclinical and clinical data demonstrate its potent inhibitory effects on the NLRP3 inflammasome pathway.



Parameter	Cell Type/Model	Effect of Ofirnoflast	Citation
IL-1β, TNF-α, IL-6, and IL-18 Release	Healthy Volunteers (Phase 1)	Significantly reduced serum levels to baseline compared to placebo (P < 0.001)	[8]
ASC Speck Formation	THP-1 macrophages, iPSC-derived microglia	Suppressed ASC speck formation	[1][6][8]
IL-1β Release	THP-1 macrophages, iPSC-derived microglia	Suppressed IL-1β release	[1][6]
Pyroptotic Cell Death	THP-1 macrophages, iPSC-derived microglia	Suppressed pyroptotic cell death	[1][6]
Caspase-1 and Caspase-8 Activity	Primary Myelodysplastic Syndrome (MDS) and leukemia cell lines	Suppressed activity by approximately 2-fold (P = 0.006)	[8]
Erythroid Differentiation Block	CMML and MDS patient-derived cells	6-fold reversal of the block (P < 0.0001)	[8]
Leukemic Burden	MDS/AML and CMML patient-derived xenograft models	Reduced by ~3-fold (P = 0.005 and P = 0.04, respectively)	[8]
Hematologic Improvement- Erythroid (HI-E) Response Rate	Lower-risk MDS patients (Phase 2a)	72% (13/18) of patients achieved HI- E at Week 16	[4]
Hemoglobin Increase in Responders	Lower-risk MDS patients (Phase 2a)	Median increase of 3.5 g/dL	[4]
Inflammation and Histopathological Damage	Murine DSS-induced colitis model	Ameliorated inflammation and damage	[9]



Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize NEK7 inhibitors like **Ofirnoflast**.

Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for NEK7-NLRP3 Interaction

This assay is designed to quantify the interaction between NEK7 and NLRP3 and to screen for inhibitors that disrupt this binding.

Principle: TR-FRET technology relies on the transfer of energy between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., d2) when they are in close proximity.[10] One protein is labeled with the donor and the other with the acceptor. Inhibition of the interaction leads to a decrease in the FRET signal.

Materials:

- Recombinant human NEK7 protein (e.g., His-tagged)
- Recombinant human NLRP3 protein (e.g., GST-tagged)
- Anti-His antibody conjugated to Europium cryptate (donor)
- Anti-GST antibody conjugated to d2 (acceptor)
- Assay buffer (e.g., 50 mM HEPES, pH 7.0, 150 mM NaCl, 0.1% BSA)
- 384-well low-volume microplates
- TR-FRET-compatible plate reader

Protocol:

 Reagent Preparation: Prepare serial dilutions of the test compound (e.g., Ofirnoflast) in the assay buffer.



- Reaction Setup: In a 384-well plate, add the following components in order:
 - Test compound or vehicle control.
 - A pre-mixed solution of His-NEK7 and GST-NLRP3.
 - A pre-mixed solution of Eu-anti-His and d2-anti-GST antibodies.
- Incubation: Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow the binding reaction to reach equilibrium.
- Measurement: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm for Eu and 665 nm for d2) after a time delay.
- Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) for each well. Plot the ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assay: IL-1ß Release in THP-1 Macrophages

This assay measures the ability of an inhibitor to block the release of mature IL-1 β from inflammasome-activated cells.

Principle: LPS-primed THP-1 macrophages are stimulated with an NLRP3 activator (e.g., Nigericin or ATP) to induce inflammasome activation and IL-1 β secretion. The concentration of IL-1 β in the cell supernatant is then quantified by ELISA.

Materials:

- THP-1 human monocytic cell line
- Phorbol 12-myristate 13-acetate (PMA)
- Lipopolysaccharide (LPS)
- Nigericin or ATP



- RPMI-1640 medium with 10% FBS
- Human IL-1β ELISA kit
- 96-well cell culture plates

Protocol:

- Cell Differentiation: Seed THP-1 cells in a 96-well plate and differentiate them into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.
- Priming (Signal 1): Replace the medium with fresh serum-free medium and prime the cells with LPS (e.g., 1 μg/mL) for 3-4 hours.
- Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the test compound (e.g., **Ofirnoflast**) or vehicle control for 1 hour.
- Activation (Signal 2): Activate the NLRP3 inflammasome by adding Nigericin (e.g., 10 μM) for 45 minutes or ATP (e.g., 5 mM) for 30 minutes.
- Sample Collection: Collect the cell culture supernatants.
- ELISA: Measure the concentration of secreted IL-1 β in the supernatants using a human IL-1 β ELISA kit according to the manufacturer's instructions.
- Data Analysis: Plot the IL-1β concentration against the inhibitor concentration and determine the IC50 value.

Cellular Assay: ASC Speck Formation by Immunofluorescence Microscopy

This assay provides a visual and quantifiable measure of inflammasome activation by detecting the formation of ASC specks.[11]

Principle: Upon inflammasome activation, the adaptor protein ASC polymerizes into a large, single perinuclear structure called the "ASC speck."[11] This can be visualized by immunofluorescence microscopy.



Materials:

- THP-1 cells or other suitable macrophage cell line
- PMA, LPS, and Nigericin/ATP
- Primary antibody against ASC
- Fluorescently labeled secondary antibody
- DAPI for nuclear staining
- Paraformaldehyde (PFA) for fixation
- Triton X-100 for permeabilization
- Fluorescence microscope

Protocol:

- Cell Culture and Treatment: Seed and differentiate THP-1 cells on glass coverslips in a multiwell plate. Prime and treat with the inhibitor and activator as described in the IL-1β release assay.
- Fixation and Permeabilization: Fix the cells with 4% PFA, followed by permeabilization with 0.1% Triton X-100.
- Immunostaining: Block non-specific binding sites and then incubate with the primary anti-ASC antibody, followed by the fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
- Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.
- Quantification: Count the number of cells with ASC specks (visible as a single, bright fluorescent dot) and the total number of cells in multiple fields of view. Calculate the percentage of cells with ASC specks for each treatment condition.



Cellular Assay: Pyroptosis Measurement by Lactate Dehydrogenase (LDH) Release

This assay quantifies cell death via pyroptosis by measuring the release of the cytosolic enzyme LDH into the cell culture supernatant.[1][12]

Principle: Pyroptosis results in the rupture of the cell membrane, leading to the release of intracellular contents, including LDH.[12] The amount of LDH in the supernatant is proportional to the number of pyroptotic cells and can be measured using a colorimetric assay.[1]

Materials:

- Macrophage cell line (e.g., THP-1 or bone marrow-derived macrophages)
- LPS and Nigericin/ATP
- LDH cytotoxicity assay kit
- 96-well cell culture plates

Protocol:

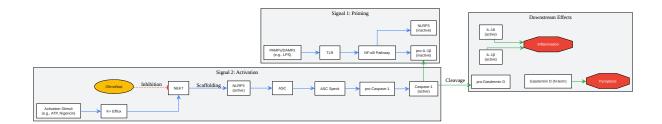
- Cell Culture and Treatment: Culture, prime, and treat the cells with the inhibitor and activator
 in a 96-well plate as described previously. Include control wells for spontaneous LDH release
 (untreated cells) and maximum LDH release (cells lysed with a lysis buffer provided in the
 kit).
- Sample Collection: Centrifuge the plate to pellet any detached cells and carefully collect the supernatant.
- LDH Assay: Perform the LDH assay on the supernatants according to the manufacturer's instructions. This typically involves adding a substrate that is converted into a colored product by LDH.
- Measurement: Read the absorbance at the appropriate wavelength using a plate reader.



 Data Analysis: Calculate the percentage of cytotoxicity (LDH release) for each condition relative to the maximum LDH release control. Plot the percentage of cytotoxicity against the inhibitor concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

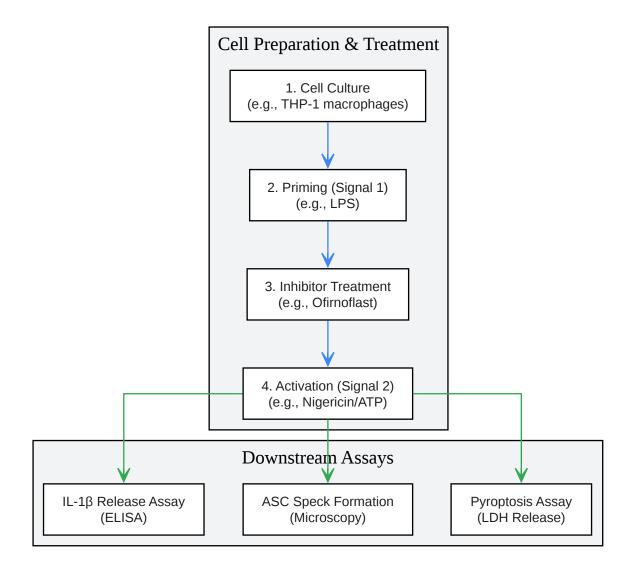
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.



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Caption: NLRP3 inflammasome activation pathway and the inhibitory mechanism of **Ofirnoflast**.





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Caption: General experimental workflow for evaluating **Ofirnoflast**'s efficacy in cellular assays.

Conclusion

Ofirnoflast represents a promising, mechanistically distinct therapeutic candidate for a range of inflammatory diseases driven by aberrant NLRP3 inflammasome activation.[1] Its targeted inhibition of the NEK7-NLRP3 interaction provides a specific and upstream point of intervention in the inflammatory cascade. The data and protocols presented in this technical guide offer a framework for researchers and drug developers to further investigate and characterize the therapeutic potential of Ofirnoflast and other NEK7-targeted inhibitors. As Ofirnoflast progresses through clinical trials, its efficacy and safety profile will be further elucidated,



potentially offering a new treatment paradigm for patients with debilitating inflammatory conditions.[10]

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